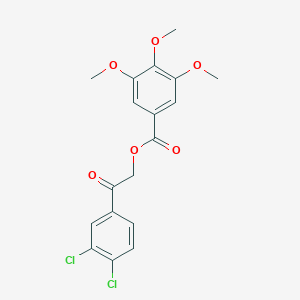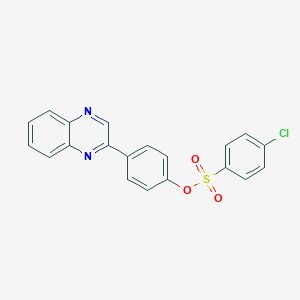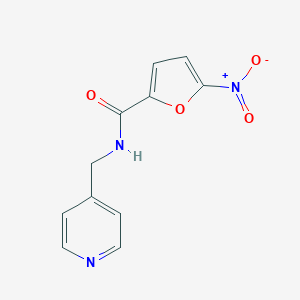![molecular formula C26H24N2O5 B413684 5-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B413684.png)
5-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of vanillin to produce 5-nitrovanillin, which is then subjected to further reactions to introduce the necessary functional groups . The reaction conditions often include the use of concentrated nitric acid in glacial acetic acid for nitration, followed by various condensation and cyclization reactions under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
5-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield corresponding ketones or aldehydes, while reduction of the nitro group results in amines.
科学研究应用
5-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
5-Nitrovanillin: A derivative of vanillin with a nitro group, used as a starting material for various syntheses.
4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone: An organic building block with similar functional groups.
Uniqueness
5-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is unique due to its complex structure, which includes multiple functional groups that allow for diverse chemical reactivity and biological interactions. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C26H24N2O5 |
|---|---|
分子量 |
444.5g/mol |
IUPAC 名称 |
5-(4-hydroxy-3-methoxy-2-nitrophenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C26H24N2O5/c1-26(2)12-17-21-15-7-5-4-6-14(15)8-10-18(21)27-23(22(17)20(30)13-26)16-9-11-19(29)25(33-3)24(16)28(31)32/h4-11,23,27,29H,12-13H2,1-3H3 |
InChI 键 |
UQLVLFWQFRDLSF-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C(=C(C=C5)O)OC)[N+](=O)[O-])C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C(=C(C=C5)O)OC)[N+](=O)[O-])C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B413605.png)
![N'-(bicyclo[4.1.0]hept-7-ylcarbonyl)-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B413607.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B413608.png)

![N'-(2-Iodobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B413610.png)
![N-{4-[(spiro[2.3]hex-1-ylcarbonyl)amino]phenyl}spiro[2.3]hexane-1-carboxamide](/img/structure/B413613.png)

![2-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B413615.png)
![4,5-dinitro-2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one](/img/structure/B413616.png)


![2-methoxy-4-{[(2-oxo-2H-chromen-6-yl)imino]methyl}phenyl 2-iodobenzoate](/img/structure/B413624.png)
![1,7-dibenzyl-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413625.png)
![2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B413627.png)
